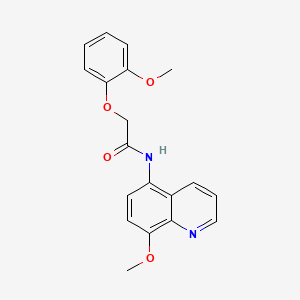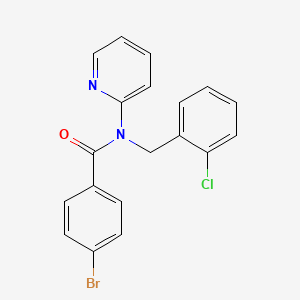![molecular formula C26H25N3O3S2 B11330097 N-(2-ethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11330097.png)
N-(2-ethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE: is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring substituted with a phenyl group and a sulfonyl group, as well as an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the condensation of 2-phenyl-4-(4-methylbenzenesulfonyl)-1H-imidazole with 2-ethylphenylamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to introduce the acetamide group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Häufige Reagenzien und Bedingungen:
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein in der organischen Synthese verwendet.
Biologie: Untersucht hinsichtlich möglicher biologischer Aktivität (z. B. Enzyminhibition, Rezeptorbindung).
Medizin: Kann pharmakologische Wirkungen zeigen (z. B. entzündungshemmend, antimikrobiell).
Industrie: Wird bei der Synthese von Spezialchemikalien eingesetzt.
Wirkmechanismus
Ziele und Signalwege:
Wirkmechanismus
The mechanism of action of N-(2-ETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Einzigartige Eigenschaften:
Ähnliche Verbindungen:
Eigenschaften
Molekularformel |
C26H25N3O3S2 |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N3O3S2/c1-3-19-9-7-8-12-22(19)27-23(30)17-33-25-26(29-24(28-25)20-10-5-4-6-11-20)34(31,32)21-15-13-18(2)14-16-21/h4-16H,3,17H2,1-2H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
CANOEZFFGPGNEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11330014.png)

![Methyl 2-[({[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11330017.png)
![5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11330032.png)
![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11330036.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11330060.png)
![butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11330062.png)
![4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol](/img/structure/B11330063.png)
![3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11330065.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11330069.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11330079.png)
![1-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11330089.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330090.png)
